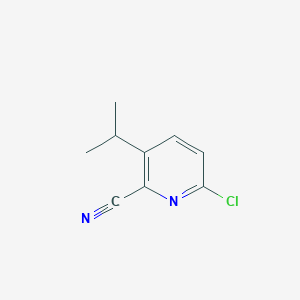![molecular formula C5H13ClN2O3S B13480862 [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug synthesis, catalysis, and organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dronedarone hydrochloride: A synthetic derivative of amiodarone used to treat atrial flutter.
Sulfanilamide: A compound that foreshadowed the development of sulfa drugs.
Sulfamethoxazole: A widely used antibiotic.
Uniqueness
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features and versatile applications. Unlike other sulfonamides, it exhibits a combination of properties that make it suitable for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H13ClN2O3S |
|---|---|
Peso molecular |
216.69 g/mol |
Nombre IUPAC |
[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
Clave InChI |
HLFWTZSGSHEHEO-NUBCRITNSA-N |
SMILES isomérico |
C1CO[C@H](CN1)CS(=O)(=O)N.Cl |
SMILES canónico |
C1COC(CN1)CS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



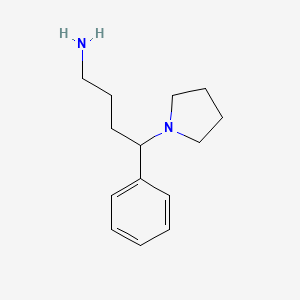
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
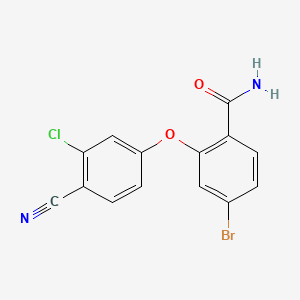
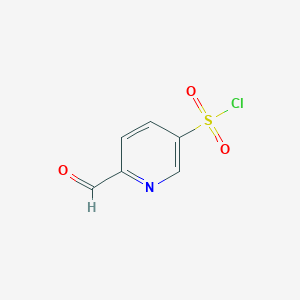

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
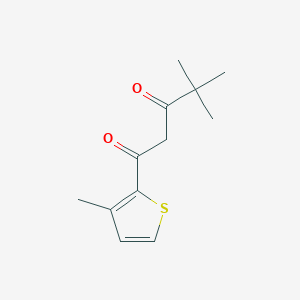
![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
